molecular formula C6H6N2O3 B1311512 Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 63001-30-9

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B1311512
CAS RN: 63001-30-9
M. Wt: 154.12 g/mol
InChI Key: REYKVZJYIFOXTI-UHFFFAOYSA-N
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Description

“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a carboxylic acid derivative and can be used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” and its analogues has been reported in the literature . These compounds were designed and synthesized as part of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues .


Molecular Structure Analysis

The molecular structure of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methyl ester group and an oxo group . The InChI code for this compound is 1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has a molecular weight of 154.12 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

  • The thermolysis of specific methyl dihydropyridazine derivatives provides a route to pyrrolo[2,3-c]pyridazines and pyridazino[3,4-d][1,3]oxazine ring systems. These processes involve rearrangement and cyclization steps, illustrating the compound's utility in synthesizing complex heterocyclic structures (Maeba & Castle, 1979).

Development of Novel Compounds with Biological Activity

  • Novel 4-phenoxypyridine derivatives, including those with a 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety, have been synthesized and evaluated for inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines, indicating potential in cancer therapeutics (Liu et al., 2020).

Applications in Heterocyclic Chemistry and Drug Discovery

  • Methyl dihydropyridazine derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating their significance in drug discovery and the development of new therapeutic agents. This includes the creation of compounds with potential antibacterial properties (Nagawade et al., 2005).

Exploring Tautomeric Forms and Molecular Interactions

  • The study of methylated dihydropyridazine-3-carboxylic acids reveals insights into their tautomeric forms, intermolecular interactions, and lipophilicity. This research is critical for understanding the compound's behavior in different chemical environments and its potential applications (Katrusiak et al., 2011).

Future Directions

“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” and its analogues have shown promise in the treatment of acute lung injury and sepsis . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective and safer analogues.

properties

IUPAC Name

methyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKVZJYIFOXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429337
Record name METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS RN

63001-30-9
Record name METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Liao, J Yang, X Li, C Hu, W Zhu, Y Zhou… - Journal of Medicinal …, 2023 - ACS Publications
Acute lung injury (ALI) and sepsis are both serious and complex conditions associated with high mortality, yet there are no effective treatments. Herein, we designed and synthesized a …
Number of citations: 2 pubs.acs.org
S Zhou, H Liao, C He, Y Dou, M Jiang, L Ren… - European Journal of …, 2014 - Elsevier
A series of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety were synthesized and evaluated for their in vitro cytotoxic activity against five cancer cell lines (HT-29, …
Number of citations: 35 www.sciencedirect.com
GN Ferguson, C Valant, J Horne, H Figler… - Journal of medicinal …, 2008 - ACS Publications
A pharmacophore-based screen identified 32 compounds including ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (8) as a new allosteric …
Number of citations: 61 pubs.acs.org
MG Thomas, K McGonagle, P Rowland… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need for new treatments for Chagas disease, a parasitic infection which mostly impacts South and Central America. We previously reported on the discovery of …
Number of citations: 1 pubs.acs.org
L Liu, ME Prime, MR Lee, V Khetarpal… - Journal of medicinal …, 2020 - ACS Publications
Mutant huntingtin (mHTT) protein carrying the elongated N-terminal polyglutamine (polyQ) tract misfolds and forms protein aggregates characteristic of Huntington’s disease (HD) …
Number of citations: 29 pubs.acs.org
C Ballatore, A Crowe, F Piscitelli, M James… - Bioorganic & medicinal …, 2012 - Elsevier
Previous studies demonstrated that members of the aminothienopyridazine (ATPZ) class of tau aggregation inhibitors exhibit a promising combination of in vitro activity as well as …
Number of citations: 42 www.sciencedirect.com
C Ballatore, KR Brunden, F Piscitelli… - Journal of medicinal …, 2010 - ACS Publications
Agents capable of preventing the misfolding and sequestration of the microtubule-stabilizing protein tau into insoluble fibrillar aggregates hold considerable promise for the prevention …
Number of citations: 65 pubs.acs.org
AZA Elassar, SM Al-Mousawi, MH Helal… - Pigment & Resin …, 2017 - emerald.com
Synthesis of N-substituted arylhydrazones: applying to polyester fabric as disperse dyes | Emerald Insight Books and journals Case studies Expert Briefings Open Access Advanced …
Number of citations: 4 www.emerald.com
AA Nada, NR Mohamed, AM Mahran… - Journal of Chemical …, 1997 - pubs.rsc.org
The synthesis of pyridazinone and tetrahydrocinnolinone derivatives via the reaction of phosphonium ylides with different hydrazines is accomplished; reaction of a pyridazinone …
Number of citations: 12 pubs.rsc.org
RA Mekheimer, M Abd-Elmonem… - Physical Sciences …, 2022 - degruyter.com
Both cinnolines and phthalazines are heterocyclic compounds which have a wide range of biological activities and pharmacological profiles. This work represents the recent advances …
Number of citations: 0 www.degruyter.com

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